molecular formula C10H8ClN5 B7501774 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine

Cat. No.: B7501774
M. Wt: 233.66 g/mol
InChI Key: WSLPSVJNLGXWQJ-UHFFFAOYSA-N
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Description

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of a chlorine atom at the 5th position and amino groups at the 2nd and 4th positions of the pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 2-aminoindole with chloroformamidine under basic conditions to form the pyrimidoindole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound to its reduced forms.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidoindole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to bind to tubulin within the colchicine site, causing both microtubule depolymerizing and stabilizing effects . This dual action is significant in disrupting microtubule dynamics, which is crucial for cell division and has implications in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-B]indole-2,4-diamine: Similar in structure but with additional methyl and aryl groups.

    2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-B]indole: Contains an oxo group and a phenyl group, differing in functional groups and substitution patterns.

Uniqueness

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to cause both microtubule stabilization and destabilization sets it apart from other compounds that typically exhibit only one of these effects .

Biological Activity

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine (CAS Number: 1126602-48-9) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes and receptors. This article explores the compound's synthesis, biological properties, and its potential therapeutic applications.

  • Molecular Formula : C₁₀H₈ClN₅
  • Molecular Weight : 233.66 g/mol
  • Structure : The compound features a pyrimidine ring fused with an indole structure, making it a unique scaffold for drug design.

Synthesis

The synthesis of this compound typically involves nucleophilic displacement reactions. A notable method includes the displacement of 5-bromo or 5-chloro intermediates with aryl thiols to produce various derivatives that exhibit enhanced biological activities . The synthetic route can be summarized as follows:

  • Formation of the Intermediate : The common intermediate is synthesized through a series of reactions involving pyrimidine and indole derivatives.
  • Nucleophilic Displacement : The chlorine atom at the 5-position is replaced by thiol groups under specific conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been extensively studied, particularly regarding its role as an inhibitor of thymidylate synthase (TS) and receptor tyrosine kinases (RTKs).

Inhibition of Thymidylate Synthase

Thymidylate synthase is a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair. Inhibition of TS has therapeutic implications in cancer treatment.

  • IC₅₀ Values : Compounds derived from this compound have shown IC₅₀ values ranging from 0.12 to 2.3 μM against human TS (hTS), indicating potent inhibitory activity .
CompoundIC₅₀ (μM)Target
Compound 30.12hTS
Compound 50.75hTS
Compound 61.00hTS
Compound 72.30hTS

Inhibition of Receptor Tyrosine Kinases

Receptor tyrosine kinases play a vital role in cell signaling pathways that regulate cell growth and differentiation. Inhibitors of RTKs are critical in cancer therapy.

  • Activity Against RTKs : In assays against various RTKs such as VEGFR-2, compounds derived from this scaffold have shown comparable potency to established inhibitors like semaxanib and pemetrexed .

Case Studies

  • Dual Activity Against TS and RTKs : A study evaluated several derivatives of this compound for their dual inhibitory effects on both TS and RTKs. Compounds demonstrated significant cytostatic and cytotoxic effects in vitro, suggesting potential as multi-targeted anticancer agents .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the substituents on the indole and pyrimidine rings to optimize biological activity. Variations in electron-withdrawing and electron-donating groups significantly influenced the inhibitory potency against both TS and RTKs .

Properties

IUPAC Name

5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5/c11-4-2-1-3-5-6(4)7-8(12)15-10(13)16-9(7)14-5/h1-3H,(H5,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLPSVJNLGXWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(N=C(N=C3N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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